molecular formula C16H23N3O4 B589658 Dihydroxy Bendamustine-d3 CAS No. 1794737-33-9

Dihydroxy Bendamustine-d3

Cat. No.: B589658
CAS No.: 1794737-33-9
M. Wt: 324.395
InChI Key: XQMDIDKYVZPCNV-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Dihydroxy Bendamustine-d3 involves several steps, starting from Bendamustine hydrochloride. The process typically includes hydrolysis to introduce the hydroxyl groups. The synthetic route involves the following steps :

    Hydrolysis: Bendamustine hydrochloride is subjected to hydrolysis to form monohydroxy and dihydroxy derivatives.

    Protection/Deprotection: Benzyl-protection and deprotection of the amine and carboxylic acid groups are performed to ensure selective reactions.

    Saponification: The ester groups are hydrolyzed to form the corresponding acids.

    Ring-Opening Reaction: Oxirane rings are opened to introduce additional functional groups.

    Esterification: Fischer or Steglish esterification is used to form ester linkages.

Chemical Reactions Analysis

Dihydroxy Bendamustine-d3 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include various derivatives with modified functional groups.

Scientific Research Applications

Dihydroxy Bendamustine-d3 has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Dihydroxy Bendamustine-d3 is unique compared to other similar compounds due to its dual hydroxyl groups, which enhance its reactivity and potential applications. Similar compounds include:

Properties

IUPAC Name

4-[5-[bis(2-hydroxyethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMDIDKYVZPCNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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